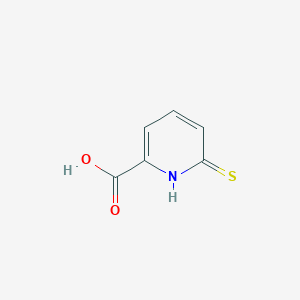

1,2-Diphenylethanedione monoxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2-Diphenylethanedione monoxime is a chemical compound with notable importance in organic synthesis and chemical research. Although specific research directly addressing this compound was not found, insights into closely related compounds and their reactions, synthesis, and properties offer valuable information.

Synthesis Analysis

The synthesis of 1,2-diphenylethane derivatives involves various methods, including F-C alkylation, benzyl coupling reactions, and carbonyl coupling and reduction reactions. These processes underscore the compound's role as a critical organic synthetic intermediate (Tang Zhong-feng, 2010).

Molecular Structure Analysis

The molecular structure of 1,2-diphenylethane, closely related to the target compound, shows significant geometrical parameters such as bond lengths and angles, indicating the molecule exists predominantly in the antiperiplanar form in the vapor phase at 373 K (Q. Shen, 1998).

Chemical Reactions and Properties

A novel 2,3,7-triphenyl derivative of the bicyclic cyclopenta[c]pyran was unexpectedly formed from the reaction of 1,2-diphenylethanedione with cyclopentadiene, illustrating the compound's potential in generating complex structures through serendipitous reactions (M. Banciu et al., 2001).

Physical Properties Analysis

The crystal structure of related compounds, such as 1,2-diphenylethane derivatives, provides insight into the physical properties, including crystal system, space group, and unit cell parameters, which are essential for understanding the compound's behavior in solid state (H. Allouchi, C. Courseille, 2005).

Chemical Properties Analysis

Reactivity studies, such as the reaction of 1,2-diphenylethane with D2, reveal mechanistic insights and the introduction of deuterium, showcasing the compound's chemical behavior under specific conditions (R. Guthrie et al., 1994).

Applications De Recherche Scientifique

Photochemical Generation and Identification

1,2-Diphenylethanedione monoxime has been investigated in photochemical studies. Researchers generated this compound by photocleaving different precursor molecules in an argon matrix at low temperatures. They focused on the structure elucidation of monoxime based on experimental and calculated IR spectra (Maier, Reisenauer, Röther, & Eckwert, 2006).

Unexpected Chemical Reactions

The compound has also been involved in serendipitous chemical reactions. For instance, the reaction of 1,2-diphenylethanedione with cyclopentadiene unexpectedly produced a novel triphenyl derivative of cyclopenta[c]pyran, providing insights into complex chemical reactions and structures (Banciu et al., 2001).

Spectroscopic Studies

Inelastic neutron scattering (INS) studies have been conducted on 1,2-Diphenylethanedione monoxime. These studies help in understanding low-frequency vibrations and hydrogen bonding in this compound, contributing to the broader knowledge of bioactive organic substances (Rachwalska et al., 2014).

Reactivity in Chemical Reactions

The compound's reactivity has been explored in various chemical reactions. For instance, its monoxime derivative reacted with benzene in the presence of a strong acid, providing insights into Friedel−Crafts reactions and the behavior of electrophiles in such processes (Ohwada et al., 1996).

Use in Polymer Science

In the field of polymer science, derivatives of 1,2-Diphenylethanedione have been used. For example, 1,2-dioxanes were synthesized using 1,2-Diphenylethanedione derivatives, which highlights its role in creating novel polymer structures (Nishino et al., 1991).

NMR Studies

Nuclear magnetic resonance (NMR) studies have also employed derivatives of 1,2-Diphenylethanedione. These studies are crucial in analyzing the enantiomeric purity of chiral carboxylic acids, showcasing the compound's utility in detailed molecular analysis (Fulwood & Parker, 1994).

Synthesis Processes

The synthesis processes of 1,2-Diphenylethane, closely related to 1,2-Diphenylethanedione monoxime, have been summarized and discussed in research. These processes include various chemical reactions and highlight the compound's significance as an organic synthetic intermediate (Tang Zhong-feng, 2010).

Heat-Resistant Polymers

1,2-Diphenylethanedione derivatives have been used in the creation of heat-resistant hydrocarbon polymers. This application is critical in developing materials with enhanced thermal stability (Lv et al., 2020).

Propriétés

IUPAC Name |

(2Z)-2-hydroxyimino-1,2-diphenylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-14(12-9-5-2-6-10-12)13(15-17)11-7-3-1-4-8-11/h1-10,17H/b15-13- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBYFEGTUWWPTR-SQFISAMPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/O)/C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

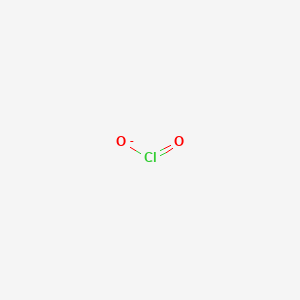

Molecular Formula |

C14H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Diphenylethanedione monoxime | |

CAS RN |

14090-77-8 |

Source

|

| Record name | Benzil, monoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014090778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B76165.png)